molecular formula C10H12BFO3 B12977247 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane

2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B12977247
M. Wt: 210.01 g/mol
InChI Key: FTPDZTUNGVIROW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a fluorinated methoxyphenyl group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable for various applications in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents to form the dioxaborinane ring. One common method includes the use of boronic acids and derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and bases under mild conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorinated and methoxylated phenyl derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom participates in the transmetalation step, where it transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds . The fluorine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C10H12BFO3

Molecular Weight

210.01 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C10H12BFO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3

InChI Key

FTPDZTUNGVIROW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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